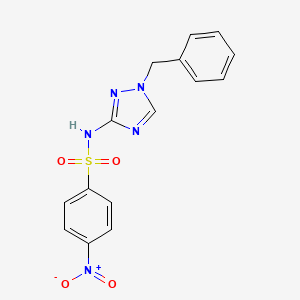![molecular formula C19H20N4O2S B4585902 2-{[4-benzyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4585902.png)
2-{[4-benzyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]thio}acetamide
説明
Synthesis Analysis
The synthesis of related heterocyclic compounds typically involves multi-step chemical processes, starting from base compounds such as 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide. These processes may include cyclization, aminomethylation, and further functional group transformations to obtain the desired product (Bekircan, Ülker, & Menteşe, 2015).
Molecular Structure Analysis
The molecular structure of compounds within this chemical class is characterized by spectroscopic methods such as IR, 1H NMR, 13C NMR, elemental analysis, and mass spectral studies. These methods provide detailed insights into the molecular framework, including the arrangement of atoms and the presence of functional groups that define the compound's reactivity and interaction potential (Bekircan et al., 2015).
Chemical Reactions and Properties
Compounds like "2-{[4-benzyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]thio}acetamide" undergo various chemical reactions, including cyclization and aminomethylation. These reactions are crucial for modifying the compound's structure to achieve desired biological activities or physical-chemical properties. The reactivity is significantly influenced by the triazole core and the thioacetamide group, which can participate in nucleophilic substitutions and other reaction types (Bekircan et al., 2015).
科学的研究の応用
Chemical Synthesis and Applications in Pharmaceutical Products
- The acetamide moiety, similar to the one in the queried compound, is common in pharmaceutical products. New reagents like p-methoxybenzyl and 2,4-dimethoxybenzyl N-acetylcarbamate potassium salts have been developed. These compounds, including the mentioned acetamide derivative, act as equivalents of N-acetamide nucleophiles. They are stable, easy to handle, and react with various alkyl halides and sulfonates, showing potential in synthetic studies of natural and pharmaceutical products (Sakai et al., 2022).
Synthesis of Complex Carbohydrate Structures
- Research has demonstrated the synthesis of complex carbohydrate structures using similar acetamide derivatives. These include the creation of synthetic mucin fragments, where benzyl and methoxybenzyl derivatives play a crucial role. This is significant in the study of carbohydrates and their potential applications in medical and biological research (Thomas et al., 1988).
Role in Anticancer Research
- The compound's derivatives have been explored for their potential anticancer properties. For instance, 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives have been synthesized and evaluated against various cancer types, highlighting the compound's relevance in oncology research (Bekircan et al., 2008).
Enzyme Inhibition Studies
- Variants of the compound have been studied for their inhibitory effects on enzymes like lipase and α-glucosidase. This research is crucial in understanding the compound's potential applications in treating diseases related to these enzymes (Bekircan et al., 2015).
Photoreactivity and Applications in Photochemistry
- The compound's derivatives have been used to study photoreactivity, particularly in molecules with substituted nitrobenzyl groups. This research is important in the fields of photochemistry and the development of light-responsive materials (Katritzky et al., 2003).
特性
IUPAC Name |
2-[[4-benzyl-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S/c1-25-16-9-7-14(8-10-16)11-18-21-22-19(26-13-17(20)24)23(18)12-15-5-3-2-4-6-15/h2-10H,11-13H2,1H3,(H2,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZECKSQOYBORGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C(N2CC3=CC=CC=C3)SCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-{3-chloro-4-[2-(4-chloro-3-methylphenoxy)ethoxy]benzylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4585819.png)
![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio]-N-(9-ethyl-9H-carbazol-3-yl)acetamide](/img/structure/B4585834.png)
![3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]propanamide](/img/structure/B4585841.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B4585844.png)
![2-(4-isopropoxyphenyl)-5-(2-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4585861.png)
![1-ethyl-5-({1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4585867.png)

![2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(3-methoxyphenyl)acetamide](/img/structure/B4585878.png)


![3-chloro-4-ethoxy-N-{[(4-{[(propionylamino)carbonothioyl]amino}phenyl)amino]carbonothioyl}benzamide](/img/structure/B4585888.png)


